

Application Notes and Protocols for Ion Channel Electrophysiology

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Compound of Interest

Compound Name: ML218 hydrochloride

Cat. No.: B2892686

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A Clarification on the Target of **ML218 Hydrochloride** and Detailed Protocols for Kir4.1 Channel Patch-Clamp Experiments

Introduction

These application notes provide detailed protocols for patch-clamp electrophysiology experiments. It is important to note a critical clarification regarding the molecular target of **ML218 hydrochloride**. While the initial request focused on ML218 for studying Kir4.1 channels, extensive research indicates that **ML218 hydrochloride** is a potent and selective inhibitor of T-type calcium channels, not Kir4.1 channels[1][2][3][4][5].

This document is therefore structured into two main sections:

- **ML218 Hydrochloride:** A summary of its established mechanism of action as a T-type calcium channel inhibitor, including its reported potency.
- **Kir4.1 Inwardly Rectifying Potassium Channel:** Comprehensive application notes and detailed protocols for studying this channel using appropriate patch-clamp techniques and known inhibitors, as this appears to be the underlying scientific interest.

This approach ensures the dissemination of accurate scientific information while providing researchers with the practical guidance necessary for investigating Kir4.1 channels.

Section 1: ML218 Hydrochloride - A Selective T-Type Calcium Channel Inhibitor

ML218 is a well-characterized small molecule that acts as a selective antagonist of T-type calcium channels (Ca_v_3.1, Ca_v_3.2, and Ca_v_3.3)[1][2]. It is a valuable tool for investigating the physiological and pathophysiological roles of these channels in conditions such as epilepsy, pain, and Parkinson's disease[1][2]. ML218 exhibits no significant activity against L- or N-type calcium channels, or K_ATP_ and hERG potassium channels[5].

Data Presentation: Potency of ML218 Hydrochloride

The following table summarizes the inhibitory potency of ML218 on different T-type calcium channel subtypes as determined by patch-clamp electrophysiology.

Channel Subtype	IC50 (nM)	Reference
Ca_v_3.2	310	[1][2]
Ca_v_3.3	270	[1][2]

Section 2: Kir4.1 Inwardly Rectifying Potassium Channel - Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Core Application: To provide a framework for the electrophysiological characterization of Kir4.1 channels and the screening of potential modulators using the whole-cell patch-clamp technique.

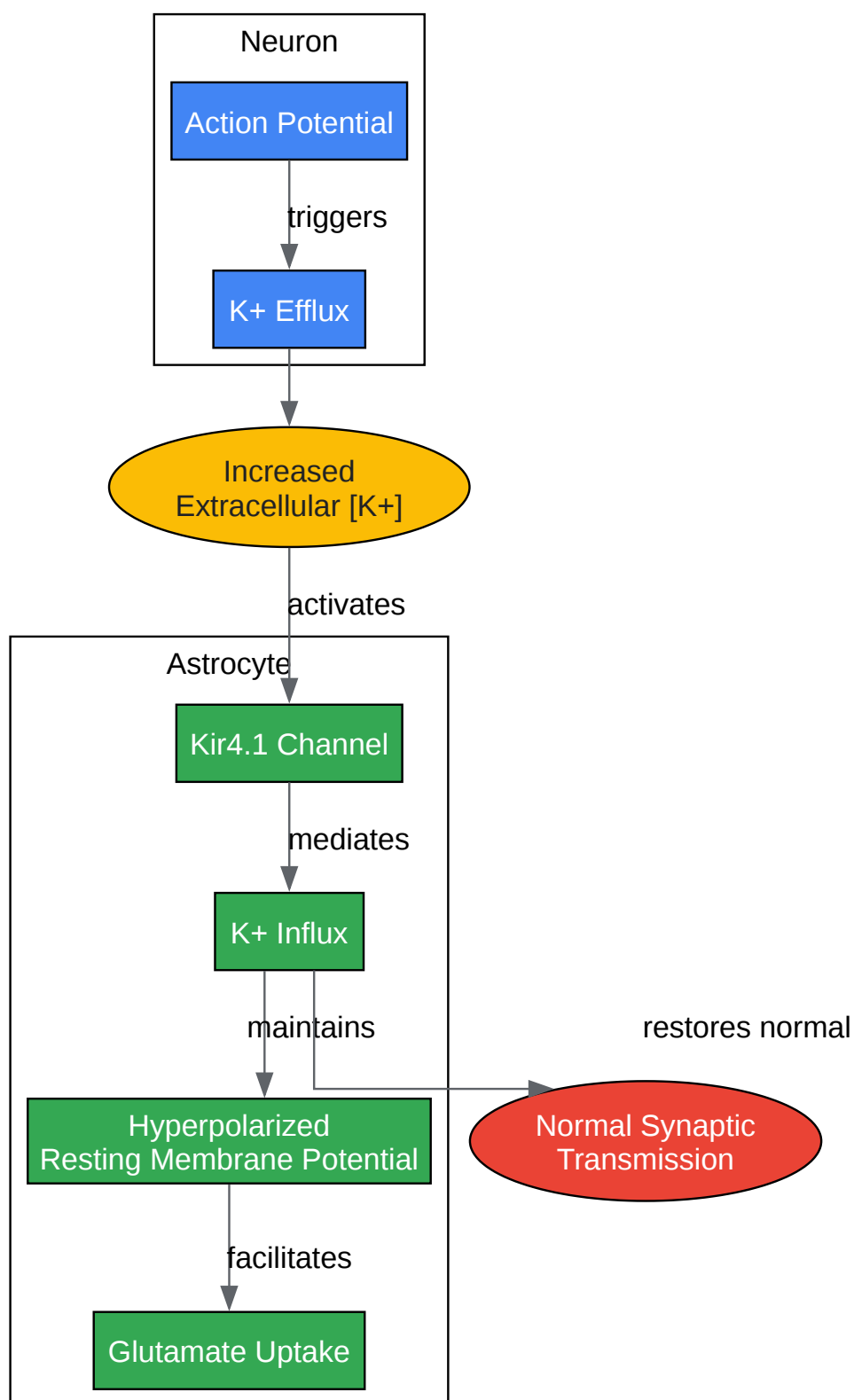
Background on Kir4.1 Channels

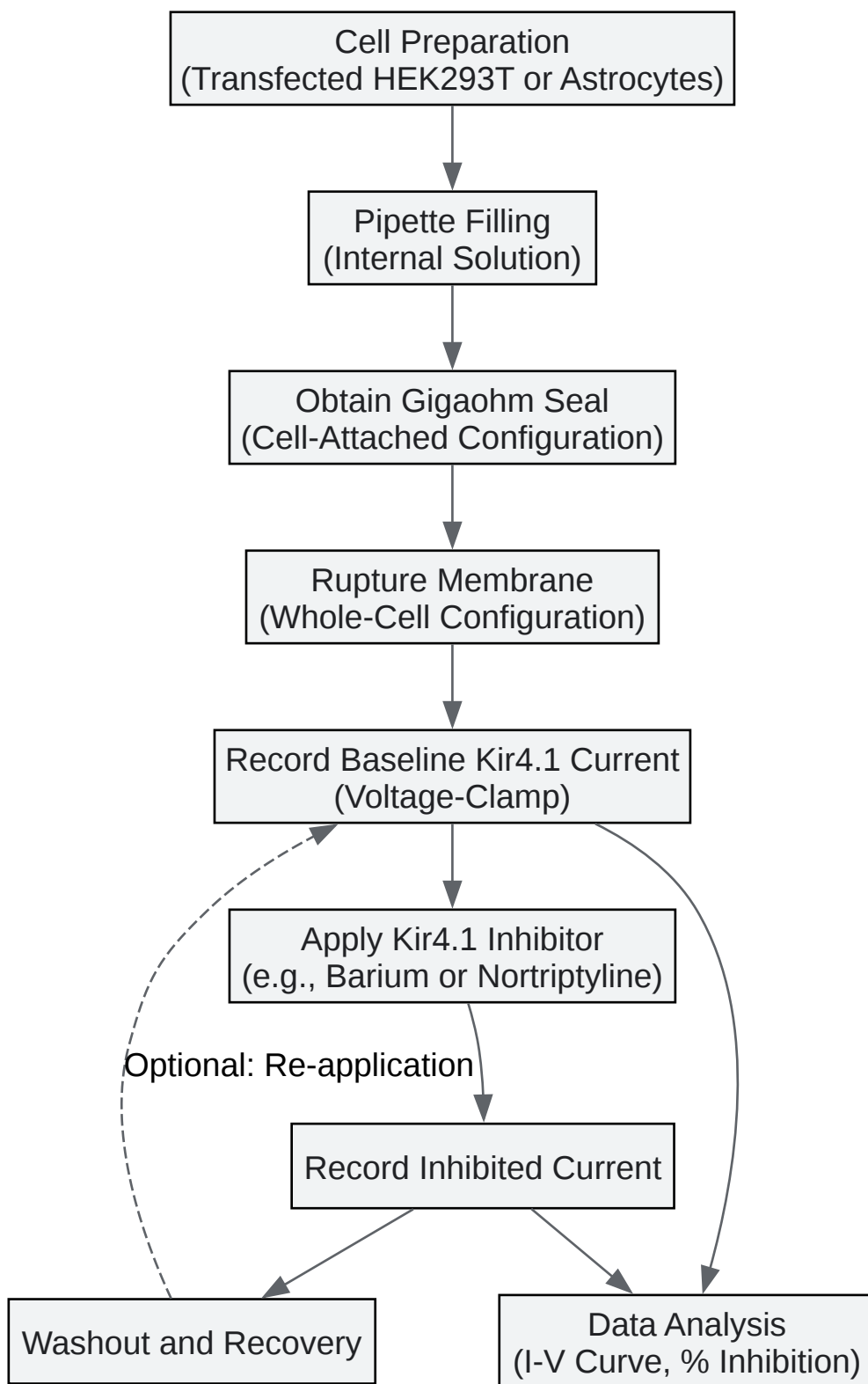
Kir4.1, encoded by the KCNJ10 gene, is an inwardly rectifying potassium channel predominantly expressed in glial cells within the central nervous system, as well as in the kidney and inner ear. These channels play a crucial role in potassium homeostasis, particularly in buffering extracellular potassium released during neuronal activity. The proper function of Kir4.1 channels is essential for maintaining the resting membrane potential of glial cells, which

in turn supports glutamate uptake and overall neuronal excitability. Dysfunction of Kir4.1 channels has been implicated in several neurological disorders, including epilepsy.

Signaling Pathway and Function of Kir4.1

The primary role of Kir4.1 in astrocytes is to facilitate the uptake of K⁺ ions from the extracellular space, a process critical for maintaining low extracellular K⁺ concentrations. This "potassium buffering" is essential for normal synaptic transmission.





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References

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